3-Amino-4-phenoxybenzoic acid

Übersicht

Beschreibung

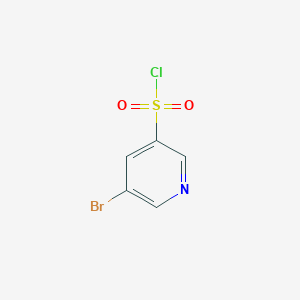

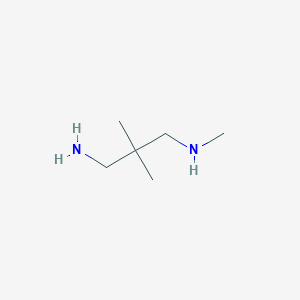

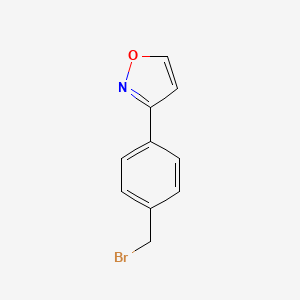

3-Amino-4-phenoxybenzoic acid, also known as PAPB, is an important molecule in the field of organic chemistry. It has a CAS Number of 37531-32-1 and a molecular weight of 229.24 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8H,14H2, (H,15,16) and the InChI key is BBCRLBBRTVEVSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . The compound is water-soluble .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Interactions

- Metabolism in Mammals: 3-Phenoxybenzoic acid (a related compound to 3-Amino-4-phenoxybenzoic acid) demonstrates diverse metabolic pathways in different mammalian species. For instance, in some species like sheep, cat, and gerbil, glycine conjugation is predominant, while in mice, taurine conjugation is more significant. Interestingly, the rat uniquely eliminates the O-sulfate conjugate of its hydroxylated derivative as the main urinary metabolite (Huckle, Hutson, & Millburn, 1981).

- Enzyme Involvement in Microbial Degradation: Aspergillus oryzae M-4, a microorganism, has been found to co-metabolically degrade 3-phenoxybenzoic acid using enzymes like lignin peroxidase and cytochrome P450. This process results in the formation of metabolites such as phenol and gallic acid, indicating a complex enzymatic pathway involved in the degradation of this compound (Zhao, Jia, Chi, & Yao, 2019).

Application in Detection and Analysis

- Development of Sensitive Detection Methods: A novel method using direct competitive fluorescence enzyme immunoassay based on a nanobody-alkaline phosphatase fusion protein has been developed for detecting 3-Phenoxybenzoic acid in urine. This indicates its potential application in monitoring human exposure to pyrethroid insecticides (Huo et al., 2018).

- Environmental Monitoring: The detection of 3-Phenoxybenzoic acid in river water using a colloidal gold-based lateral flow immunoassay suggests its utility in environmental monitoring, particularly for tracking pyrethroid residues (Liu et al., 2015).

Bioremediation and Environmental Impact

- Bioremediation by Bacteria: A specific Bacillus sp. has been identified that can degrade 3-Phenoxybenzoic acid efficiently, highlighting its role in the bioremediation of environments contaminated with this compound. This strain transforms 3-Phenoxybenzoic acid into less harmful metabolites, thereby reducing its environmental impact (Chen, Hu, Xiao, Deng, Jia, & Hu, 2012).

- Understanding Environmental Degradation: Research on how different bacterial strains, like Pseudomonas, metabolize 3-Phenoxybenzoic acid can provide insights into the environmental degradation processes of related compounds, including this compound (Topp & Akhtar, 1991).

Pharmacological Research

- Investigation into Pharmacological Activities: Studies on derivatives of 3-Phenoxybenzoic acid have revealed that some compounds exhibit significant pharmacological activities, such as agonist activity for peroxisome proliferator-activated receptor γ. This suggests potential therapeutic applications for derivatives of this compound (Spasov, Lobasenko, Kosolapov, Babkov, Kuznetsova, Maika, Popov, & Korchagina, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-4-phenoxybenzoic acid are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism. Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates.

Mode of Action

This compound interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that the compound binds to these targets and enhances their biological activity. Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by this compound affects several biochemical pathways. For instance, the activation of PPAR-γ can influence lipid metabolism and insulin sensitivity, while the activation of glucokinase can impact glucose metabolism . The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions.

Pharmacokinetics

The compound’s molecular weight of 22924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to enhanced lipid metabolism and glucose utilization, potentially benefiting conditions like diabetes and metabolic syndrome . The inhibition of protein glycation can prevent the formation of harmful compounds, potentially offering protective effects against conditions like aging and neurodegenerative diseases .

Biochemische Analyse

Biochemical Properties

3-Amino-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the production of prostaglandins and leukotrienes. Additionally, this compound can bind to proteins such as albumin, influencing its transport and distribution within the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the inhibition or activation of enzymes, such as cyclooxygenases, which play a crucial role in inflammatory responses. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their activity. These molecular interactions ultimately lead to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with ATP-binding cassette (ABC) transporters, facilitating its movement across cellular membranes. Additionally, it can bind to proteins such as albumin, which aids in its distribution throughout the body. These interactions play a crucial role in determining the localization and accumulation of this compound within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .

Eigenschaften

IUPAC Name |

3-amino-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCRLBBRTVEVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608095 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37531-32-1 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)